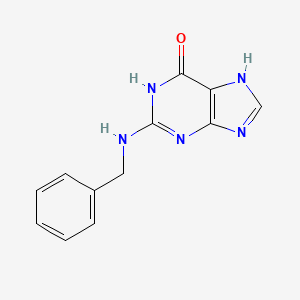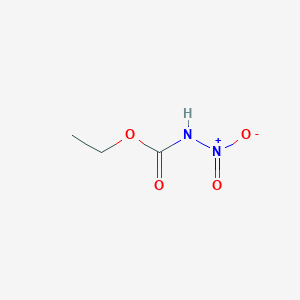
2-(benzylamino)-9H-purin-6-ol
概要
説明
2-(Benzylamino)-9H-purin-6-ol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The structure of this compound consists of a purine ring substituted with a benzylamino group at the 2-position and a hydroxyl group at the 6-position. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-9H-purin-6-ol typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with benzylamine to introduce the benzylamino group at the 2-position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Benzylamino)-9H-purin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
2-(Benzylamino)-9H-purin-6-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer, anti-viral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(benzylamino)-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds have similar structural features and are studied for their potential anti-Alzheimer’s activity.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound is designed for multi-target therapy for diseases like diabetes and Alzheimer’s.
Uniqueness
2-(Benzylamino)-9H-purin-6-ol is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
5711-37-5 |
|---|---|
分子式 |
C12H11N5O |
分子量 |
241.25 g/mol |
IUPAC名 |
2-(benzylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H11N5O/c18-11-9-10(15-7-14-9)16-12(17-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17,18) |
InChIキー |
XWNJMSJGJFSGRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)NC=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8795231.png)







![{4-[(4-Chlorobenzyl)oxy]phenyl}methanol](/img/structure/B8795296.png)


![1-(5-Bromopyrazin-2-YL)-2-(trifluoromethyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B8795319.png)


